molecular formula C11H13NO3 B1352649 Methyl 4-(dimethylcarbamoyl)benzoate CAS No. 21928-11-0

Methyl 4-(dimethylcarbamoyl)benzoate

Cat. No. B1352649
CAS RN: 21928-11-0
M. Wt: 207.23 g/mol
InChI Key: PQPORQNZFWYDOI-UHFFFAOYSA-N
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Patent
US07312224B2

Procedure details

2.2 30 ml of a 40% dimethylamine solution in 200 ml of THF are initially introduced. 20 g of methyl 4-chlorocarbonylbenzoate are dissolved in 300 ml of THF and added dropwise, and the mixture is stirred at room temperature for a further 2 hours. The solvent is removed, and the mixture is subjected to conventional work-up, giving 19.2 g of methyl 4-(N,N-dimethylaminocarbonyl)benzoate (“BB”), m.p. 107°.
[Compound]
Name
2.2
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].Cl[C:5]([C:7]1[CH:16]=[CH:15][C:10]([C:11]([O:13][CH3:14])=[O:12])=[CH:9][CH:8]=1)=[O:6]>C1COCC1>[CH3:1][N:2]([CH3:3])[C:5]([C:7]1[CH:16]=[CH:15][C:10]([C:11]([O:13][CH3:14])=[O:12])=[CH:9][CH:8]=1)=[O:6]

Inputs

Step One
Name
2.2
Quantity
30 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
ClC(=O)C1=CC=C(C(=O)OC)C=C1
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for a further 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added dropwise
CUSTOM
Type
CUSTOM
Details
The solvent is removed

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN(C(=O)C1=CC=C(C(=O)OC)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 19.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.